Tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate is a complex organic compound characterized by a unique spirocyclic structure. This compound belongs to a class of spiro-fused derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound's structure includes a bicyclic framework that is often associated with various biological activities, making it a subject of interest for researchers in drug discovery and development.
This compound is synthesized from readily available precursors through multiple synthetic routes that involve cyclization and functional group modifications. Its synthesis and characterization have been discussed in various academic papers and patent literature, indicating its relevance in both research and industrial settings.
Tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate can be classified as a spirocyclic compound, which is a type of bicyclic compound where two rings share a single atom. It falls under the category of nitrogen-containing heterocycles, specifically azaspiro compounds, which are known for their diverse pharmacological properties.
The synthesis of tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate typically involves several key steps:
The synthetic routes may utilize various reagents and conditions tailored to optimize yield and purity. For example, common reagents include:
Industrial methods may also implement continuous flow reactors to improve scalability and reduce waste during production.
The molecular structure of tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate can be represented by its IUPAC name and structural formula:
The structural representation indicates the presence of multiple functional groups, including carbonyl (C=O) and carboxylate (COO) functionalities, which contribute to its chemical reactivity and biological activity.
Tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
Careful control of reaction conditions (temperature, solvent, pH) is crucial for achieving desired outcomes.
The mechanism of action for tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate involves interactions with specific biological targets, potentially modulating various biochemical pathways. These interactions may lead to therapeutic effects relevant to conditions such as hypertension or neurological disorders.
Research continues to elucidate the precise molecular targets and pathways influenced by this compound, highlighting its potential as a pharmacophore in drug design.
Key physical properties include:
Relevant chemical properties encompass:
Data from experimental studies can provide insights into these properties, which are critical for practical applications.
Tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate serves multiple roles in scientific research:
The compound is systematically named tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate (CAS: 1263279-47-5). This nomenclature reflects three key structural features:
Table 1: Systematic Nomenclature and Synonyms
IUPAC Name | Synonym | CAS Number |
---|---|---|
tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate | N-Boc-3-oxo-8-azaspiro[octane-pyrrolidine] | 1263279-47-5 |
The compound has a molecular formula of C₁₅H₂₄N₂O₃, confirmed by multiple suppliers and PubChem [1] [2] [5]. Its molecular weight is 280.36 g/mol, calculated as follows:
The bicyclo[3.2.1]octane core exhibits inherent chirality due to its non-superimposable mirror images. While specific stereochemistry (e.g., endo/exo ring fusion) is not fully detailed in search results, suppliers specify the (1R,5S) configuration for closely related analogs [4]. The spiro center (C3) may adopt relative (s)-configuration, though experimental data (e.g., X-ray crystallography) is absent in available sources.
Though explicit spectral data are not provided in search results, key inferences can be made:
O=C(N1C2CC3(CNC(C3)=O)CC1CC2)OC(C)(C)C
(canonical form) [2] [5]. BVZLMGZDGLPDSB-UHFFFAOYSA-N
(indicating stereochemistry is unspecified) [5]. Table 2: Structural Descriptors and Properties
Property | Value |
---|---|
SMILES | O=C(N1C2CC3(CNC(C3)=O)CC1CC2)OC(C)(C)C |
InChIKey | BVZLMGZDGLPDSB-UHFFFAOYSA-N |
Molecular Weight | 280.36 g/mol |
Chiral Centers | At least 2 (bridgehead C1, C5; spiro C3) |
Synthesis and Applications
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6